Cas no 143667-04-3 (Benzenamine, 4-(3-bromopropoxy)-)

Benzenamine, 4-(3-bromopropoxy)-, is a brominated aromatic amine derivative with a propoxy linker, offering versatile reactivity in organic synthesis. The presence of both an amine and a bromopropoxy group enables its use as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine substituent facilitates nucleophilic substitution reactions, while the aromatic amine allows for further functionalization, such as diazotization or condensation. Its well-defined structure ensures consistent performance in coupling and derivatization reactions. This compound is particularly valuable in the development of biologically active molecules, where precise control over molecular architecture is required. Proper handling is essential due to its potential reactivity.
Benzenamine, 4-(3-bromopropoxy)- structure
143667-04-3 structure
Product name:Benzenamine, 4-(3-bromopropoxy)-
CAS No:143667-04-3
MF:C9H12BrNO
MW:230.10168170929
MDL:MFCD12404886
CID:3744999
PubChem ID:19974563

Benzenamine, 4-(3-bromopropoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(3-bromopropoxy)-
    • 4-(3-Bromopropoxy)aniline
    • 4-(3-Bromopropoxy)benzenamine
    • MEJDIEQCJKKKDY-UHFFFAOYSA-N
    • 143667-04-3
    • SCHEMBL293529
    • MDL: MFCD12404886
    • Inchi: InChI=1S/C9H12BrNO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7,11H2
    • InChI Key: MEJDIEQCJKKKDY-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 229.01023Da
  • Monoisotopic Mass: 229.01023Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.3Ų
  • XLogP3: 2

Benzenamine, 4-(3-bromopropoxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
081126-1g
4-(3-Bromopropoxy)aniline, 97%
143667-04-3 97%
1g
$360.00 2023-09-11
Oakwood
-064703
4-(3-Bromopropoxy)aniline
143667-04-3 97%
064703
$0.00 2023-09-15
Oakwood
064703
4-(3-Bromopropoxy)aniline
143667-04-3 97%
064703
$0.00 2023-02-28

Additional information on Benzenamine, 4-(3-bromopropoxy)-

Benzenamine, 4-(3-bromopropoxy) (CAS No. 143667-04-3)

Benzenamine, 4-(3-bromopropoxy), also known by its CAS number 143667-04-3, is a chemical compound with the molecular formula C9H11BrN. This compound belongs to the class of aromatic amines and is characterized by its unique structure, which includes a benzene ring substituted with an amino group and a propoxy group containing a bromine atom. The presence of the bromine atom in the propoxy chain introduces interesting chemical properties, making this compound valuable in various applications.

The synthesis of Benzenamine, 4-(3-bromopropoxy) typically involves multi-step reactions. One common approach is the nucleophilic substitution of a bromide ion with an amine group. This reaction is often facilitated under specific conditions to ensure high yield and purity. Recent studies have explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing reaction time while maintaining product quality. Such advancements highlight the ongoing efforts to improve synthetic methodologies for this compound.

In terms of physical properties, Benzenamine, 4-(3-bromopropoxy) is a crystalline solid with a melting point of approximately 85°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound exhibits moderate stability under normal storage conditions but requires protection from light and moisture to prevent degradation.

The chemical structure of Benzenamine, 4-(3-bromopropoxy) plays a crucial role in its reactivity. The amino group on the benzene ring can act as a nucleophile in substitution reactions, while the bromine atom in the propoxy chain serves as an electrophilic site for further functionalization. This dual reactivity makes the compound versatile in organic synthesis, particularly in the construction of complex molecules such as pharmaceutical agents and agrochemicals.

Recent research has focused on the application of Benzenamine, 4-(3-bromopropoxy) as an intermediate in drug discovery. For instance, studies have demonstrated its potential as a building block for developing bioactive compounds targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders. The bromine atom in its structure facilitates Suzuki-Miyaura coupling reactions, enabling the formation of biaryl compounds with diverse pharmacological profiles.

In addition to its role in drug discovery, Benzenamine, 4-(3-bromopropoxy) has found applications in materials science. Its ability to undergo polymerization under certain conditions has led to its use in synthesizing novel polymeric materials with tailored properties. These materials exhibit potential applications in electronics and advanced coatings due to their enhanced mechanical and thermal stability.

The environmental impact of Benzenamine, 4-(3-bromopropoxy) has also been a subject of recent investigations. Studies have assessed its biodegradability and toxicity profiles to evaluate its safety for industrial use and disposal. Results indicate that under aerobic conditions, the compound undergoes moderate biodegradation, though further research is needed to optimize waste management practices associated with its production and use.

In conclusion, Benzenamine, 4-(3-bromopropoxy), CAS No. 143667-04-3, is a versatile chemical compound with significant potential across multiple fields. Its unique structure enables diverse applications in organic synthesis, drug discovery, and materials science. Ongoing research continues to uncover new opportunities for this compound while addressing environmental considerations to ensure sustainable practices.

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